molecular formula C6H9N3O2 B12928542 6-((2-Hydroxyethyl)amino)pyrimidin-4(1H)-one CAS No. 61667-07-0

6-((2-Hydroxyethyl)amino)pyrimidin-4(1H)-one

Cat. No.: B12928542
CAS No.: 61667-07-0
M. Wt: 155.15 g/mol
InChI Key: LXMLROMXICXDTC-UHFFFAOYSA-N
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Description

6-((2-Hydroxyethyl)amino)pyrimidin-4(1H)-one is a chemical compound with a pyrimidine ring structure. This compound is characterized by the presence of a hydroxyethyl group attached to an amino group at the 6th position of the pyrimidine ring, and a hydroxyl group at the 4th position. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2-Hydroxyethyl)amino)pyrimidin-4(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-hydroxypyrimidine with ethanolamine under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 2-chloro-4-hydroxypyrimidine in a suitable solvent such as ethanol.
  • Add ethanolamine to the solution.
  • Heat the reaction mixture to reflux for several hours.
  • Cool the reaction mixture and isolate the product by filtration or extraction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-((2-Hydroxyethyl)amino)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4th position can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form corresponding amine derivatives.

    Substitution: The amino group at the 6th position can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base or catalyst.

Major Products Formed

    Oxidation: Formation of pyrimidine-4-one derivatives.

    Reduction: Formation of 6-((2-Hydroxyethyl)amino)pyrimidin-4-amine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-((2-Hydroxyethyl)amino)pyrimidin-4(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Biology: It is used in biochemical assays to study enzyme kinetics and inhibition.

    Agriculture: Pyrimidine derivatives are explored for their potential as herbicides and pesticides.

    Materials Science: The compound is investigated for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 6-((2-Hydroxyethyl)amino)pyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The hydroxyethyl group and amino group play crucial roles in binding to the active sites of enzymes, leading to changes in enzyme activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-hydroxy-6-methylpyrimidine
  • 4-Amino-6-hydroxy-2-mercaptopyrimidine
  • 2-Hexadecylamino-4-hydroxy-6-methylpyrimidine

Uniqueness

6-((2-Hydroxyethyl)amino)pyrimidin-4(1H)-one is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for various applications in medicinal chemistry and other fields.

Properties

CAS No.

61667-07-0

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

4-(2-hydroxyethylamino)-1H-pyrimidin-6-one

InChI

InChI=1S/C6H9N3O2/c10-2-1-7-5-3-6(11)9-4-8-5/h3-4,10H,1-2H2,(H2,7,8,9,11)

InChI Key

LXMLROMXICXDTC-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CNC1=O)NCCO

Origin of Product

United States

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